molecular formula C13H15Cl2N3O2S B1663340 N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine CAS No. 281209-71-0

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine

Cat. No. B1663340
M. Wt: 348.2 g/mol
InChI Key: GNZCSGYHILBXLL-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is commonly referred to as "TBQ" and has been synthesized using different methods.

Scientific Research Applications

  • Scientific Field : Polymer Chemistry and Pharmacology .
  • Application Summary : N-tert-butylacrylamide (NtBAAm) is used in the synthesis of thermo-sensitive terpolymer hydrogels for drug delivery applications . These hydrogels are flexible and resemble biological tissues, allowing selective diffusion of solutes through the hydrogel matrix, making them ideal for controlled release drug delivery systems .
  • Methods of Application : The hydrogels based on NtBAAm were photopolymerised and characterised using 1-hydroxy-cyclohexylphenylketone (Irgacure 184) and 2-hydroxy-2-methyl-1-phenyl-propanone (Irgacure 2959) as light-sensitive initiators . The chemical structures of the hydrogels were confirmed using Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .
  • Results or Outcomes : The hydrogels exhibited a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased . Pulsatile swelling studies indicated that the hydrogels had thermo-reversible properties and the swelling properties were dependent on test temperature, monomer feed ratios and crosslinker content .

properties

IUPAC Name

N-tert-butyl-6,7-dichloro-3-methylsulfonylquinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3O2S/c1-13(2,3)18-11-12(21(4,19)20)17-10-6-8(15)7(14)5-9(10)16-11/h5-6H,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZCSGYHILBXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1S(=O)(=O)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine

CAS RN

281209-71-0
Record name 281209-71-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine
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N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine
Reactant of Route 3
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N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine
Reactant of Route 4
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine
Reactant of Route 5
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine
Reactant of Route 6
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine

Citations

For This Compound
6
Citations
WM Nolte, JP Fortin, BD Stevens, GE Aspnes… - Nature chemical …, 2014 - nature.com
We report that 4-(3-(benzyloxy)phenyl)-2-ethylsulfinyl-6-(trifluoromethyl)pyrimidine (BETP), which behaves as a positive allosteric modulator at the glucagon-like peptide-1 receptor (GLP…
Number of citations: 82 www.nature.com
FS Willard, AB Bueno, KW Sloop - Experimental diabetes research, 2012 - hindawi.com
The therapeutic success of peptide glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes mellitus has inspired discovery efforts aimed at developing …
Number of citations: 84 www.hindawi.com
LJ Miller, PM Sexton, M Dong… - International journal of …, 2014 - nature.com
Glucagon-like peptide-1 (GLP-1) is a gastrointestinal hormone secreted from L cells in the distal small intestine and proximal colon after a meal that acts as an incretin to augment the …
Number of citations: 20 www.nature.com
V Thamaraiselvan, R Velayutham - Journal of Biomolecular …, 2022 - Taylor & Francis
Glucagon-like peptide-1 (GLP-1) is involved in glucose-stimulated insulin secretion and weight regulating actions through the activation of the GLP-1 receptor (GLP-1R). Clinical …
Number of citations: 1 www.tandfonline.com
FC Michelotti - 2022 - ub01.uni-tuebingen.de
The goal of this project was the development of a PET/MRI method to simultaneously measure BCM and function. Towards the establishment of in vivo ME-MRI, a VFA T1 mapping …
Number of citations: 6 ub01.uni-tuebingen.de
A Rowzee, CM Rotella, E Mannucci - downloads.hindawi.com
Novel incretin-based drugs, such as glucagon-like peptide-1 receptor agonists (GLP-1 RA) and dipeptidyl peptidase-4 inhibitors (DPP-4i), have been last introduced in the …
Number of citations: 2 downloads.hindawi.com

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